Catalytic Efficiency Advantage of Sequence-Specific [pTyr5] EGFR (988-993) Over Free Phosphotyrosine
The 11-mer peptide DADEpYLIPQQG, encompassing the [pTyr5] EGFR (988-993) sequence, demonstrates a catalytic efficiency (kcat/Km) that is 1090-fold greater than that of free phosphotyrosine (Tyr(P)). This comparison underscores the critical importance of the peptide sequence context for effective substrate recognition by protein tyrosine phosphatases (PTPs) such as PTPα [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 1.09 × 10^3-fold higher than Tyr(P) |
| Comparator Or Baseline | Free phosphotyrosine (Tyr(P)) |
| Quantified Difference | 1090-fold higher |
| Conditions | Assay using PTPα catalytic domain D1; 11-mer peptide DADEpYLIPQQG (EGFR 988-998) |
Why This Matters
This quantifies the necessity of the specific peptide sequence for efficient dephosphorylation, preventing the use of non-sequence-specific phosphotyrosine as a less effective substitute in kinetic assays.
- [1] Wu L, Buist A, den Hertog J, Zhang ZY. Comparative kinetic analysis and substrate specificity of the tandem catalytic domains of the receptor-like protein-tyrosine phosphatase alpha. J Biol Chem. 1997 Mar 14;272(11):6994-7002. View Source
